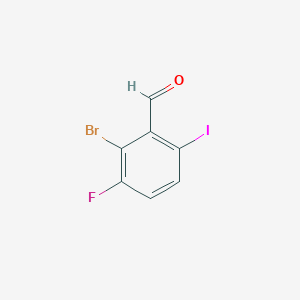

2-Bromo-3-fluoro-6-iodobenzaldehyde

Description

Significance of Polyhalogenated Aromatic Aldehydes as Synthetic Intermediates

Among the diverse class of substituted benzaldehydes, polyhalogenated aromatic aldehydes are of particular importance as synthetic intermediates. The presence of multiple halogen atoms—such as fluorine, bromine, and iodine—on the aromatic nucleus imparts unique reactivity and functionality to these molecules. This polyhalogenation is a key feature that chemists exploit for the construction of elaborate organic compounds.

The strategic placement of different halogens allows for selective, stepwise reactions. This is due to the differential reactivity of the carbon-halogen bonds. For instance, a carbon-iodine bond is more susceptible to cleavage in certain catalytic cycles than a carbon-bromine or carbon-fluorine bond. This hierarchy in reactivity enables chemists to perform sequential cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, with a high degree of control over the final product's structure.

Furthermore, the electron-withdrawing nature of halogen substituents enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde group more reactive towards nucleophiles. The halogens themselves can also serve as directing groups in electrophilic aromatic substitution reactions or facilitate directed ortho-metalation, providing a powerful tool for regioselective functionalization. The aldehyde group is a versatile functional group that can be readily transformed into a wide array of other functionalities, including alcohols, carboxylic acids, and alkenes. wikipedia.org

Retrosynthetic Analysis of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby devising a potential synthetic route. amazonaws.com For a complex molecule like this compound, this process reveals a multi-step synthesis that leverages the principles of regioselective aromatic functionalization.

A plausible retrosynthetic pathway begins with the target molecule and works backward:

Disconnection of the Aldehyde Group: The formyl group (CHO) can be envisioned as being introduced late in the synthesis, for example, through the formylation of an organometallic species. This leads to the precursor, a trihalogenated benzene (B151609) derivative.

Disconnection of the Iodine Atom: The iodine atom, often introduced via electrophilic iodination or a directed metalation-iodination sequence, can be disconnected. The regioselectivity of this step would be crucial and influenced by the existing bromine and fluorine substituents.

Disconnection of the Bromine Atom: Subsequently, the bromine atom can be disconnected, which could be introduced via electrophilic bromination of a fluorinated benzene precursor.

This step-wise deconstruction suggests that a potential forward synthesis could commence with a simple fluorinated aromatic compound, which is then sequentially halogenated and finally formylated to yield the target molecule, this compound. The specific reagents and reaction conditions for each step would need to be carefully selected to ensure the desired regiochemistry.

Overview of Current Challenges in Regioselective Polyfunctionalization of Aromatic Systems

The synthesis of highly substituted aromatic compounds like this compound is not without its challenges. Achieving high regioselectivity in the functionalization of an aromatic ring that already bears multiple substituents is a significant hurdle in synthetic organic chemistry.

One of the primary challenges lies in the directing effects of the existing substituents. Each group on the ring influences the position of subsequent substitutions. When multiple substituents are present, their directing effects can be either synergistic or antagonistic, making the outcome of a reaction difficult to predict and control. For instance, in the bromination of 3-hydroxybenzaldehyde, a mixture of products can be formed, contrary to what might be expected from simple directing group rules. researchgate.net

Steric hindrance is another critical factor. Bulky substituents can physically block access to certain positions on the ring, thereby preventing reaction at those sites. While this can sometimes be used to the chemist's advantage, it can also limit the accessible substitution patterns.

Furthermore, many traditional methods for aromatic functionalization require harsh reaction conditions, which can lead to side reactions, reduced yields, and a lack of selectivity. The purification of the desired regioisomer from a complex mixture of byproducts can also be a formidable task.

To overcome these challenges, modern synthetic chemistry has seen the development of more sophisticated and milder techniques. These include transition-metal-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and C-H activation strategies. These methods offer greater control over regioselectivity and have become indispensable tools for the construction of complex, polyfunctionalized aromatic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKZSDVCCIWCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Iodobenzaldehyde

Strategies for Regioselective Halogenation of Benzaldehyde (B42025) Derivatives

Achieving the specific 2,3,6-trihalogenated substitution pattern on a benzaldehyde derivative necessitates overcoming the inherent directing effects of the existing substituents. The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution, while halogens themselves have complex directing effects. Therefore, specialized techniques are employed to install halogens at the desired positions with high selectivity.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.fr This technique overcomes the typical rules of electrophilic aromatic substitution by using a directing metalation group (DMG) to guide deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to an organolithium base, facilitating the removal of a nearby proton. wikipedia.orgchem-station.com This generates a stabilized aryllithium intermediate, which can then react with an electrophile, such as a halogen source, to introduce a substituent exclusively at the ortho-position. wikipedia.org

The process begins with an aromatic compound bearing a DMG, which interacts with an alkyllithium reagent. wikipedia.org This interaction increases the kinetic acidity of the ortho-protons, leading to selective deprotonation and the formation of an ortho-lithiated species. organic-chemistry.org This intermediate can then be quenched with an electrophilic halogenating agent (e.g., I₂, Br₂, C₂Cl₆) to install the halogen atom.

While the aldehyde group itself is incompatible with organolithium reagents, it can be masked or generated from a more robust DMG. chem-station.com For instance, a common approach involves using a DMG that can later be converted into an aldehyde. Tertiary amides are effective DMGs, though their subsequent hydrolysis to an aldehyde can be challenging, especially with ortho, ortho'-disubstituted benzamides. uwindsor.ca An alternative is the in-situ protection of an aldehyde using a chelating diamine, which allows it to function as a DMG for a subsequent ortho-lithiation. chem-station.com

Table 1: Examples of Directing Metalation Groups (DMGs) in DoM Reactions organic-chemistry.org

| Strength | DMG Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OMe, -NR₂, -F, -Cl |

| Weak | -CH₂NR₂, -Ph, -S- |

This methodology allows for the sequential and controlled introduction of different halogens at specific positions ortho to the directing group, a crucial step in building highly substituted molecules like 2-bromo-3-fluoro-6-iodobenzaldehyde.

Direct halogenation of benzaldehyde through electrophilic aromatic substitution is governed by the electronic properties of the aldehyde group. The carbonyl group is electron-withdrawing and deactivates the benzene (B151609) ring towards electrophilic attack. Consequently, it directs incoming electrophiles to the meta-position. youtube.comyoutube.com For example, the chlorination of benzaldehyde in the presence of a Lewis acid catalyst like ferric chloride yields m-chlorobenzaldehyde. youtube.comyoutube.com This inherent meta-directing nature makes standard electrophilic halogenation unsuitable for achieving the ortho-substitution pattern required for this compound.

Nucleophilic aromatic substitution (NAS) offers an alternative pathway for halogenation, particularly on electron-deficient aromatic rings. This reaction requires a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. While aldehydes are electron-withdrawing, NAS is not a primary method for introducing the initial halogen atoms onto an unsubstituted or electron-rich benzaldehyde precursor. However, in a highly halogenated, electron-poor aromatic system, it can become a viable mechanism for substituting one halogen for another.

The reactivity of the benzaldehyde carbonyl group itself must also be considered. It is susceptible to nucleophilic addition, which can compete with substitution reactions at the ring. quora.com The aromatic ring decreases the electrophilic character of the carbonyl carbon through resonance, making benzaldehyde less reactive towards nucleophiles than aliphatic aldehydes, but this reactivity remains a factor in designing synthetic routes. quora.com

Halogen exchange reactions, also known as transhalogenation or the aromatic Finkelstein reaction, are a vital tool for synthesizing multi-halogenated aromatics. ub.eduiaea.org These reactions enable the replacement of one halogen atom on an aryl halide with another, a process that is particularly useful for introducing iodine or fluorine. science.gov The conversion of an aryl bromide or chloride into a more reactive aryl iodide is a common application, often desired for subsequent cross-coupling reactions. ub.edu Conversely, a more reactive halogen can be replaced by a less reactive one to prevent undesired side-reactions. ub.edu

Significant progress in this field has moved from using stoichiometric amounts of metal reagents to modern catalytic approaches. ub.edu Copper-catalyzed systems are particularly effective. A mild and general method for converting aryl bromides to aryl iodides uses a catalyst system comprising copper(I) iodide (CuI) with a diamine ligand. acs.org This method tolerates a wide variety of functional groups. acs.org

Table 2: Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction acs.org

| Component | Examples | Role |

| Catalyst | CuI (5 mol %) | Facilitates halogen exchange |

| Ligand | 1,2- or 1,3-diamines (10 mol %) | Stabilizes copper catalyst |

| Halide Source | NaI | Provides the incoming iodide |

| Solvent | Dioxane, n-butanol, n-pentanol | Reaction medium |

This type of reaction would be a plausible final halogenation step in the synthesis of this compound, for example, by converting a corresponding 2,3-dihalo-6-bromobenzaldehyde precursor into the final iodinated product.

Installation of the Aldehyde Moiety in Polyhalogenated Aromatics

An alternative synthetic strategy involves first constructing the polyhalogenated aromatic core and then introducing the aldehyde group in a final step. This approach avoids subjecting the sensitive aldehyde functionality to potentially harsh halogenation or metalation conditions.

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. wikipedia.org Several classic and modern methods are available for this transformation.

Gattermann-Koch Reaction : This method traditionally uses carbon monoxide and hydrogen chloride with a catalyst, typically a mixture of aluminum chloride and cuprous chloride, to formylate aromatic compounds. google.compurechemistry.org It is a type of electrophilic aromatic substitution and works best on electron-rich substrates. wikipedia.org

Vilsmeier-Haack Reaction : This reaction uses a phosphoryl chloride and a substituted amide, most commonly dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic iminium species. This reagent then attacks the aromatic ring to form an intermediate that hydrolyzes to the aldehyde. wikipedia.org

Duff Reaction : This reaction uses hexamine as the formylating agent to functionalize electron-rich aromatics like phenols, typically at the ortho position. wikipedia.org

Lithiation-Formylation : A highly effective modern method involves the lithiation of an aryl halide, either through direct deprotonation or a lithium-halogen exchange, followed by quenching the resulting aryllithium species with a formylating agent like DMF. commonorganicchemistry.com This approach is particularly useful for preparing ortho-substituted benzaldehydes from corresponding halogenated precursors. google.comgoogle.com The reaction of the organolithium compound with the halogenated benzene is typically carried out at very low temperatures (below -60°C). google.com

A plausible route to this compound could involve the lithiation of 1-bromo-2-fluoro-5-iodobenzene, followed by reaction with DMF to install the aldehyde group.

Transition-metal-catalyzed carbonylation represents a powerful and versatile method for converting aryl halides into aldehydes. researchgate.net These reactions typically employ a palladium catalyst to insert carbon monoxide (CO) into the carbon-halogen bond of the precursor. researchgate.net

In a typical palladium-catalyzed carbonylation, an aryl halide (such as a polyhalogenated benzene derivative) is reacted with CO and a reducing agent (e.g., a silane or H₂) to yield the corresponding aldehyde. The reaction proceeds through a sequence of oxidative addition, CO insertion, and reductive elimination steps. This method is valued for its high functional group tolerance. researchgate.net

The use of carbon monoxide gas, which is highly toxic and flammable, presents practical challenges. researchgate.netsioc-journal.cn To circumvent this, various CO surrogates have been developed. These are molecules that can release CO under the reaction conditions, offering a safer and more convenient alternative. sioc-journal.cnsemanticscholar.org Examples include formate esters, formamides, and metal carbonyls. sioc-journal.cnsemanticscholar.org These surrogates allow for carbonylation reactions to be performed without handling gaseous CO directly. semanticscholar.org This approach could be used to convert a 1,3-dibromo-2-fluoro-4-iodobenzene intermediate into the target aldehyde.

Convergent and Divergent Synthetic Pathways to this compound

Divergent Synthetic Pathway

A divergent synthetic strategy for this compound would commence with a simpler, commercially available or easily synthesized starting material, followed by sequential introduction of the desired functional groups. A plausible divergent route begins with the synthesis of 2-bromo-3-fluorobenzaldehyde, which then undergoes regioselective iodination.

Step 1: Synthesis of 2-Bromo-3-fluorobenzaldehyde

The initial step involves the preparation of 2-bromo-3-fluorobenzaldehyde. A documented method for this synthesis is the oxidation of (3-bromo-2-fluorophenyl)methanol. This reaction selectively converts the primary alcohol to an aldehyde without affecting the halogen substituents on the aromatic ring.

| Reaction Step | Starting Material | Reagent | Product | Typical Conditions |

| Oxidation | (3-bromo-2-fluorophenyl)methanol | Manganese Dioxide (MnO₂) | 2-Bromo-3-fluorobenzaldehyde | Dichloromethane (CH₂Cl₂), reflux |

Step 2: Regioselective Iodination

The subsequent and most critical step is the regioselective iodination of 2-bromo-3-fluorobenzaldehyde at the C-6 position. The aldehyde group can act as a directing group to facilitate ortho-substitution. Modern synthetic methods, such as palladium-catalyzed C-H activation/iodination using a transient directing group, are particularly well-suited for this type of transformation. In this approach, the aldehyde transiently forms an imine, which then directs the palladium catalyst to activate the C-H bond at the ortho position, leading to selective iodination.

The regioselectivity of this reaction is governed by the directing effect of the transient imine group, which favors substitution at the ortho (C-6) position. The electronic effects of the existing bromo and fluoro substituents also play a role. The fluorine atom at C-3 is an ortho, para-directing activator, while the bromine atom at C-2 is an ortho, para-directing deactivator. The strong directing ability of the in situ-formed imine is expected to overcome these effects and favor iodination at the sterically accessible C-6 position.

| Reaction Step | Starting Material | Key Reagents | Product | Proposed Conditions |

| Ortho-iodination | 2-Bromo-3-fluorobenzaldehyde | N-Iodosuccinimide (NIS), Palladium(II) acetate, Transient directing group (e.g., an amino acid derivative) | This compound | Organic solvent, mild heating |

Convergent Synthetic Pathway

A convergent approach involves the synthesis of a pre-functionalized aromatic core containing the three halogen atoms, followed by the introduction of the aldehyde group in a final step. This strategy can be advantageous if the synthesis of the polysubstituted halogenated benzene is more straightforward than the regioselective functionalization in a divergent manner.

Step 1: Synthesis of a Polysubstituted Benzene Ring

This pathway would begin with the synthesis of a benzene derivative containing the desired bromo, fluoro, and iodo substituents in the correct orientation, for instance, 1-bromo-2-fluoro-5-iodobenzene. The synthesis of such highly substituted aromatic rings can be complex, often involving multiple steps of halogenation, diazotization, and Sandmeyer reactions starting from simpler anilines or other substituted benzenes. For example, the synthesis of a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, has been reported, indicating that the preparation of such precursors is feasible.

Step 2: Formylation of the Polysubstituted Benzene Ring

Once the 1-bromo-2-fluoro-5-iodobenzene precursor is obtained, the final step is the introduction of the aldehyde group. Several classic formylation reactions could be employed, such as the Vilsmeier-Haack or Gattermann-Koch reactions. The regioselectivity of the formylation is crucial. The directing effects of the existing halogens would determine the position of the incoming formyl group. In this specific precursor, the positions ortho to the iodine and bromine atoms would be potential sites for formylation. Careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity.

| Reaction Step | Starting Material | Key Reagents | Product | Possible Conditions |

| Formylation | 1-Bromo-2-fluoro-5-iodobenzene | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) (Vilsmeier-Haack) | This compound | Anhydrous conditions |

Reactivity and Chemoselective Transformations of 2 Bromo 3 Fluoro 6 Iodobenzaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 2-bromo-3-fluoro-6-iodobenzaldehyde serves as a key site for a variety of chemical modifications, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reductions to Corresponding Alcohols and Amines

The aldehyde can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (2-bromo-3-fluoro-6-iodophenyl)methanol, using mild reducing agents such as sodium borohydride. This transformation is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. The chemoselectivity of this reduction is high, leaving the carbon-halogen bonds intact.

Furthermore, the aldehyde can participate in reductive amination to yield the corresponding amines. This two-step, one-pot process typically involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which are mild enough to avoid the reduction of the aryl halides.

Oxidations to Carboxylic Acids and Derivatives

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-fluoro-6-iodobenzoic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver(I) oxide. The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions, particularly with the sensitive halogen substituents. The resulting carboxylic acid can be further converted to its derivatives, such as esters or amides, using standard organic chemistry protocols.

Condensation Reactions and Imine Formation

As a typical aldehyde, this compound readily undergoes condensation reactions with primary amines to form the corresponding imines, also known as Schiff bases. This reaction is usually catalyzed by a catalytic amount of acid and involves the removal of water to drive the equilibrium towards the product. The resulting imines are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and can also be used in reductive amination as mentioned previously.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is a suitable electrophile for olefination reactions, providing a powerful tool for carbon-carbon double bond formation.

The Wittig reaction , which utilizes a phosphonium (B103445) ylide, can be employed to convert the aldehyde into an alkene. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally offers better stereocontrol, often favoring the formation of the (E)-alkene. The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Selective Functionalization of Halogen Atoms

The presence of three different halogen atoms (iodine, bromine, and fluorine) on the aromatic ring of this compound allows for highly selective functionalization through palladium-catalyzed cross-coupling reactions. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under these conditions is the key to this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This predictable reactivity allows for the selective coupling at the most reactive C-I bond, while leaving the C-Br and C-F bonds untouched. By carefully controlling the reaction conditions, it is often possible to achieve a second coupling at the C-Br bond.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. By using one equivalent of the boronic acid, selective coupling at the iodine position can be achieved.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. Similar to the Suzuki coupling, selective reaction at the C-I bond is expected under mild conditions.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. This reaction is known for its high functional group tolerance and can be employed for the selective functionalization of the C-I bond.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. Selective reaction at the most reactive C-I bond can be used to introduce a vinyl group.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl halide with a terminal alkyne. The high reactivity of the C-I bond enables the selective introduction of an alkynyl group at the 6-position of the benzaldehyde (B42025) ring.

The following table summarizes the expected chemoselective outcomes of these cross-coupling reactions on this compound.

| Reaction Type | Coupling Partner | Expected Primary Product (Selective at C-I) |

| Suzuki | Arylboronic acid | 2-Bromo-3-fluoro-6-arylbenzaldehyde |

| Stille | Organostannane | 2-Bromo-3-fluoro-6-organobenzaldehyde |

| Negishi | Organozinc reagent | 2-Bromo-3-fluoro-6-organobenzaldehyde |

| Heck | Alkene | 2-Bromo-3-fluoro-6-vinylbenzaldehyde |

| Sonogashira | Terminal alkyne | 2-Bromo-3-fluoro-6-alkynylbenzaldehyde |

Orthogonal Reactivity of Bromo, Fluoro, and Iodo Substituents

The concept of orthogonal reactivity is central to the synthetic utility of polyhalogenated compounds. It refers to the ability to selectively functionalize one halogenated site over others by carefully choosing the reaction conditions. In this compound, the three halogen atoms offer distinct reaction pathways. The general reactivity trend for carbon-halogen bonds in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, is C-I > C-Br > C-Cl > C-F. nih.govacs.org This selectivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds, where the C-I bond is the weakest and therefore the most susceptible to oxidative addition by a metal catalyst. nih.gov

This differential reactivity allows for sequential, site-selective cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the iodo position, leaving the bromo and fluoro substituents intact for subsequent transformations. Following the initial reaction at the C-I bond, a more forcing condition or a different catalyst system can then be employed to react the C-Br bond. The C-F bond is generally the most robust and typically remains unreacted in these types of transformations.

Table 1: General Reactivity Order of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen at C-X | Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity Order |

|---|---|---|

| I | ~65 | 1 (Most Reactive) |

| Br | ~81 | 2 |

| Cl | ~96 | 3 |

| F | ~115 | 4 (Least Reactive) |

This table presents generalized data for aryl halides.

Metal-Halogen Exchange and Organometallic Reactions

Metal-halogen exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with various electrophiles. The rate of this exchange typically follows the trend I > Br > Cl, with fluorides being largely unreactive. polyu.edu.hk This selectivity is attributed to the stability of the resulting carbanionic species and the polarizability of the halogen atom. polyu.edu.hk

For this compound, treatment with one equivalent of an organolithium or magnesium reagent, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures would be expected to selectively occur at the most reactive C-I bond. polyu.edu.hkorganic-chemistry.org This would generate an aryllithium or Grignard reagent at the C-6 position. This intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a new substituent at this position. The aldehyde group within the molecule is also a potential site for nucleophilic attack by the organometallic reagent, which necessitates careful control of reaction conditions, often at very low temperatures, to favor the halogen-metal exchange over addition to the carbonyl. google.com

Studies on 3-substituted 1,2-dibromoarenes have shown that regioselective halogen-metal exchange can be achieved, with the selectivity being influenced by the nature of the substituent and the choice of the organometallic reagent. organic-chemistry.org Electron-withdrawing groups can influence the regioselectivity of the exchange. organic-chemistry.org In the case of this compound, the combined electronic effects of the aldehyde, fluoro, and bromo groups would influence the regioselectivity of the metal-halogen exchange.

Table 2: Predicted Outcome of Selective Metal-Halogen Exchange

| Reagent (1 equiv.) | Temperature | Primary Site of Exchange | Resulting Intermediate |

|---|---|---|---|

| n-BuLi | -78 °C | C-I | 2-Bromo-3-fluoro-6-lithiobenzaldehyde |

| i-PrMgCl·LiCl | -20 °C to 0 °C | C-I | (2-Bromo-3-fluoro-6-formylphenyl)magnesium chloride |

This table is based on established principles of metal-halogen exchange reactivity.

Nucleophilic Displacement Reactions on Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is another important transformation for aryl halides. In contrast to cross-coupling and metal-halogen exchange reactions, the reactivity order for SNAr is often the reverse: F > Cl > Br > I. masterorganicchemistry.com This is particularly true when the reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org The highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect, thus accelerating the reaction. masterorganicchemistry.com

For an SNAr reaction on this compound, a strong nucleophile would preferentially displace the fluoride (B91410) atom, provided the ring is sufficiently activated by electron-withdrawing groups. The aldehyde group at C-1 does provide some activation. However, in some cases, particularly with softer nucleophiles or under different mechanistic pathways (like the SRN1 mechanism), the reactivity order can be different, with iodide being a better leaving group. researchgate.net Studies on 6-halopurine nucleosides have shown that the reactivity order can be highly dependent on the nucleophile and reaction conditions. For example, with butylamine, the order was F > Br > Cl > I, but with aniline, it was I > Br > Cl > F. researchgate.net

Table 3: Predicted Reactivity Order for Nucleophilic Aromatic Substitution (SNAr)

| Halogen | Relative Reactivity (Addition-Elimination Mechanism) |

|---|---|

| F | 1 (Most Reactive) |

| Cl | 2 |

| Br | 3 |

| I | 4 (Least Reactive) |

This table reflects the typical reactivity trend for SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

Multi-Component Reactions and Annulations Incorporating the Compound

The presence of multiple reactive sites on this compound makes it an attractive substrate for multi-component reactions (MCRs) and annulation strategies, which allow for the rapid construction of complex molecular architectures. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. libretexts.org

The aldehyde functional group is a common participant in many well-known MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. organic-chemistry.org For instance, this compound could be condensed with a β-ketoester and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction to form a dihydropyrimidinone bearing the trihalogenated phenyl ring.

Furthermore, the halogen substituents can be used in subsequent or tandem reactions. An initial MCR involving the aldehyde could be followed by an intramolecular cyclization or a subsequent cross-coupling reaction at one of the halogenated positions. For example, a reaction could be designed where an initial product from an MCR still contains the iodo and bromo groups, which can then undergo sequential intramolecular or intermolecular cross-coupling reactions to build fused heterocyclic systems. The synthesis of bicyclic heterocycles such as indazoles has been reported from 2-bromo-6-fluorobenzaldehyde (B104081) through a reaction with primary amines and sodium azide, catalyzed by copper(II) oxide, showcasing the potential for annulation reactions.

Applications of 2 Bromo 3 Fluoro 6 Iodobenzaldehyde As a Versatile Synthetic Building Block

Synthesis of Advanced Pharmaceutical Intermediates and Lead Scaffolds

Although specific examples detailing the use of 2-Bromo-3-fluoro-6-iodobenzaldehyde in the synthesis of named pharmaceutical compounds are not prominently available in published literature, its structural motifs are highly relevant to medicinal chemistry. Halogenated benzaldehydes are crucial intermediates in drug discovery. For instance, related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) have been used to synthesize phosphodiesterase (PDE4) inhibitors for treating inflammatory diseases. google.com The trifluoromethyl-containing analogue, 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, is also noted as a valuable intermediate for pharmaceuticals, where the electron-withdrawing groups enhance the reactivity of the aldehyde and the trifluoromethyl group can improve metabolic stability and lipophilicity.

The utility of this compound lies in its potential for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is the most reactive towards common palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Heck reactions), followed by the carbon-bromine bond. This reactivity difference allows for the stepwise introduction of different molecular fragments onto the aromatic ring, enabling the construction of complex molecular architectures characteristic of modern pharmaceutical agents. The aldehyde group can be further modified through reactions like reductive amination to introduce amine-containing side chains or oxidation to form a carboxylic acid, providing another point for diversification.

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are foundational to a vast number of pharmaceuticals and functional materials. Substituted benzaldehydes are key precursors for building these ring systems. Research on the related compound, 2-bromo-6-fluorobenzaldehyde, demonstrates its use in the copper-catalyzed synthesis of indazoles, a class of bicyclic heterocycles with a broad range of biological activities. ossila.com

For this compound, the aldehyde group can readily condense with various nucleophiles, such as hydrazines, hydroxylamines, or amidines, to initiate the formation of a wide array of heterocyclic structures. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a substituted pyrazole (B372694) or indazole core, while condensation with a binucleophile could be employed to construct more complex fused systems. The presence of multiple halogen substituents offers further opportunities for intramolecular cyclization reactions, where a side chain introduced via the aldehyde could react with one of the halogenated positions to form a new ring.

Precursor for Functional Materials and Organic Electronic Components

The synthesis of organic materials for electronics applications often relies on building blocks that can form extended π-conjugated systems. While direct application of this compound in this area is not documented in the available literature, analogous molecules are known to be effective. For example, 2-bromo-6-fluorobenzaldehyde has been utilized to assist in the self-assembly of macromolecules to create semiconducting nanowires. ossila.com

The structure of this compound is well-suited for this purpose. The bromo and iodo substituents are ideal handles for metal-catalyzed polymerization or cross-coupling reactions to build oligomeric and polymeric structures with desirable electronic properties. The fluorine atom can enhance the electron-accepting nature of the molecule, improve oxidative stability, and influence the solid-state packing of the material, all of which are critical parameters for organic semiconductors used in transistors and solar cells.

Integration into Complex Natural Product Synthesis Routes

The total synthesis of complex natural products requires a strategic and often lengthy sequence of reactions. Highly functionalized aromatic compounds serve as important starting materials or key intermediates in these synthetic routes. While there are no specific published syntheses of natural products that explicitly use this compound, its potential is clear.

Its utility would be most evident in syntheses requiring a heavily substituted aromatic core. The ability to perform sequential cross-coupling reactions at the iodine and bromine positions would allow chemists to build up molecular complexity in a controlled manner. This strategy is common in the synthesis of various natural products, including certain types of antibiotics or alkaloids where a substituted benzene (B151609) ring is a central feature. nih.gov

Scaffold for Ligand Design in Catalysis

The development of new catalysts often involves the design of sophisticated organic ligands that coordinate to a metal center and fine-tune its reactivity and selectivity. The ortho-disubstituted pattern of this compound, particularly the fluorine atom adjacent to the aldehyde, makes it an interesting scaffold for ligand design.

The aldehyde can be converted into a variety of coordinating groups, such as phosphines (via reduction to an alcohol, conversion to a halide, and reaction with a phosphide) or imines (via condensation with a primary amine). The fluorine atom at the 2-position can sterically influence the geometry around the metal center and electronically modify the properties of the coordinating atom. The remaining bromo and iodo groups could be used to attach the ligand to a larger support structure or to introduce additional functional groups.

Computational and Theoretical Studies on 2 Bromo 3 Fluoro 6 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. While specific DFT studies on 2-bromo-3-fluoro-6-iodobenzaldehyde are not prevalent in publicly accessible literature, the methodology is well-established for analogous halogenated benzaldehydes. researchgate.netnih.gov For this compound, a typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of its atoms.

Such calculations would likely employ a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to provide a balance of accuracy and computational cost. researchgate.net Key electronic properties that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP, in particular, would be crucial for identifying electrophilic and nucleophilic sites within the molecule, guiding predictions of its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations offer a means to observe the dynamic behavior of a molecule over time. For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational barrier of the aldehyde group relative to the aromatic ring. This is influenced by the steric and electronic effects of the adjacent iodine and fluorine atoms.

Furthermore, MD simulations can be used to model the molecule's behavior in different solvent environments, providing insights into solute-solvent interactions that can significantly impact reactivity. By simulating the approach of a reactant, MD can also offer a qualitative picture of the initial stages of a chemical reaction, complementing the static picture provided by DFT.

Prediction of Regioselectivity and Chemoselectivity in Transformations

The multiple halogen substituents on the aromatic ring of this compound present a significant challenge in predicting the outcome of chemical reactions. Computational methods are invaluable for dissecting the factors that govern regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts).

By calculating the activation energies for different possible reaction pathways, computational models can predict the most likely product. For instance, in a nucleophilic aromatic substitution reaction, calculations could determine whether the bromine or iodine atom is more susceptible to displacement. Similarly, in metal-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-I bonds can be computationally assessed. These predictions are often based on the analysis of transition state energies and the electronic properties of the substituted ring.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

A deep understanding of a reaction mechanism requires the characterization of transient species such as intermediates and transition states. Quantum chemical methods, particularly DFT, are adept at calculating the geometries and energies of these high-energy species.

For a reaction involving this compound, researchers could model the step-by-step transformation, identifying the structure of any intermediates and the energy barriers (transition states) that must be overcome. This information is critical for rationalizing experimentally observed reaction rates and product distributions. For example, in a Suzuki coupling reaction, the structures of the oxidative addition, transmetalation, and reductive elimination transition states could be computationally determined.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound + Reagent |

| Transition State 1 | (Calculated Value) | Energy barrier for the first step of the reaction. |

| Intermediate | (Calculated Value) | A stable, but short-lived, species formed during the reaction. |

| Transition State 2 | (Calculated Value) | Energy barrier for the second step of the reaction. |

| Products | (Calculated Value) | The final products of the reaction. |

Note: This table illustrates the type of data generated from quantum chemical calculations of a reaction mechanism. The specific values would depend on the reaction being studied.

Structure-Reactivity Relationship (SRR) Modeling for Synthetic Utility

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between a molecule's structure and its reactivity. While a comprehensive SRR model would require data from a series of related compounds, initial insights can be gained from the computational analysis of this compound itself.

By correlating calculated electronic parameters (such as atomic charges, bond orders, and orbital energies) with known reactivity trends of similar halogenated aromatics, it is possible to make informed predictions about the synthetic utility of this specific compound. For instance, the calculated electrophilicity index could be used to estimate its reactivity towards a range of nucleophiles. These computational models can guide the design of new synthetic routes and the development of novel molecules with desired properties.

Conclusion and Future Research Directions

Summary of Current Research Trends and Accomplishments

Research involving polyfunctionalized aromatic compounds like 2-Bromo-3-fluoro-6-iodobenzaldehyde is centered on leveraging their unique reactivity for complex molecule synthesis. The key accomplishment in this area is the establishment of predictable, chemoselective cross-coupling protocols that exploit the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-F). This allows chemists to use these molecules as versatile platforms, sequentially introducing different substituents with high precision. Furthermore, the aldehyde group provides a reliable reaction site for transformations like reductive amination and Wittig-type reactions, adding another layer of synthetic utility. nih.gov Current trends focus on applying these building blocks to the synthesis of targeted molecules in medicinal chemistry and materials science, where precise control over substitution patterns is paramount for tuning function. techvina.vn

Unexplored Reactivity Patterns and Synthetic Opportunities

Despite the established hierarchy of halogen reactivity, significant opportunities remain unexplored. The synergistic or antagonistic effects of the adjacent halogen atoms on the reactivity of a specific C-X bond are not fully mapped. For instance, the influence of the ortho-fluorine on the oxidative addition at the C-I or C-Br bond warrants deeper mechanistic investigation. There is an opportunity to develop novel catalyst systems that can invert the standard reactivity, perhaps enabling selective activation of the C-Br bond in the presence of the C-I bond, or even functionalization of the typically inert C-F bond. Furthermore, the potential for intramolecular reactions, such as cyclizations triggered by a single synthetic operation that involves multiple functional groups on the ring, remains a fertile ground for discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-fluoro-6-iodobenzaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation of benzaldehyde derivatives. For example, bromination using NBS (N-bromosuccinimide) under radical conditions, followed by iodination via Ullmann coupling or directed ortho-metalation strategies. Fluorination may employ DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions with KF in polar aprotic solvents. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity verification should use HPLC (>95% by HLC) or GC-MS to confirm absence of byproducts .

Q. How can researchers characterize the substitution pattern and confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can identify substituent positions through coupling constants and chemical shifts. For example, aldehydic protons resonate near δ 10.0 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens.

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (e.g., using slow evaporation in DCM/hexane) and analyzing the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 328.81) .

Q. What purification techniques are effective for halogenated benzaldehyde derivatives like this compound?

- Methodological Answer :

- Distillation : Vacuum distillation (if thermally stable) to separate low-boiling impurities.

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Quality Control : Verify purity via GC (flame ionization detector) or -NMR for carbonyl group integrity .

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The iodo group acts as the primary reactive site due to its lower bond dissociation energy compared to bromo and fluoro. Use Pd(PPh) catalyst with arylboronic acids (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid, >97% purity ).

- Directing Effects : The aldehyde group deactivates the ring but can be temporarily protected (e.g., as an acetal) to enable meta-substitution reactions.

- Competitive Reactivity : Fluorine’s electronegativity may slow coupling at adjacent positions; DFT calculations can predict regioselectivity .

Q. What computational methods are suitable for predicting the stability and regioselectivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model substituent effects on electron density and frontier orbitals. Compare with experimental -NMR shifts for validation.

- Molecular Dynamics (MD) : Simulate thermal stability under reaction conditions (e.g., 80°C in DMF) to assess decomposition pathways.

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates in SNAr or coupling reactions .

Q. How should researchers address contradictory data regarding the thermal stability of polyhalogenated benzaldehydes during reaction optimization?

- Methodological Answer :

- Controlled Decomposition Studies : Monitor stability via TGA (thermogravimetric analysis) under inert vs. oxidative atmospheres.

- Isolation of Degradants : Use preparative TLC to isolate and characterize decomposition products (e.g., dehalogenated aldehydes).

- Reaction Solvent Screening : Compare stability in DMSO (prone to oxidation) vs. THF (inert). Store intermediates at 0–6°C to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.